

Ophiopogonanone E: A Comprehensive Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ophiopogonanone E*

Cat. No.: *B15595020*

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Introduction

Ophiopogonanone E is a homoisoflavonoid isolated from the tubers of *Ophiopogon japonicus*. This class of compounds is of significant interest to the scientific community due to its potential therapeutic properties. A thorough understanding of its structural and physicochemical characteristics is paramount for further research and development. This technical guide provides a detailed overview of the spectroscopic data for **Ophiopogonanone E**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Furthermore, it outlines the experimental protocols for acquiring this data, offering a comprehensive resource for researchers in the field.

Spectroscopic Data of Ophiopogonanone E

The structural elucidation of **Ophiopogonanone E** was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: NMR Spectroscopic Data for Ophiopogonanone E (in CDCl₃)

Position	¹³ C (ppm)	¹ H (ppm, J in Hz)
2	71.8	4.45 (dd, J = 11.0, 4.0 Hz), 4.29 (dd, J = 11.0, 7.0 Hz)
3	42.5	2.90 (m)
4	197.5	-
4a	103.5	-
5	162.2	-
6	108.8	-
7	164.5	-
8	102.0	-
8a	160.8	-
6-CH ₃	7.9	2.08 (s)
8-OCH ₃	60.1	3.89 (s)
9	30.5	3.20 (dd, J = 14.0, 4.5 Hz), 2.69 (dd, J = 14.0, 10.5 Hz)
1'	114.9	-
2'	155.8	-
3'	102.9	6.38 (d, J = 2.5 Hz)
4'	158.8	-
5'	106.8	6.42 (dd, J = 8.5, 2.5 Hz)
6'	130.8	6.98 (d, J = 8.5 Hz)
4'-OCH ₃	55.3	3.76 (s)
5-OH	-	12.96 (s)
7-OH	-	6.15 (s)
2'-OH	-	5.80 (s)

Data sourced from Chang et al., J. Nat. Prod. 2002, 65, 11, 1731–1733.

Table 2: Mass Spectrometry (MS) Data for Ophiopogonanone E

Technique	Ionization Mode	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z, relative intensity)
HREIMS	EI	360.1209 [M] ⁺ (calcd. for C ₁₉ H ₂₀ O ₇ , 360.1209)	-
LC-MS/MS	ESI	359	344 (100), 223 (12), 169 (94), 154 (47)[1]

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for Ophiopogonanone E

Spectroscopic Method	Medium	Absorption Maxima (λ _{max} / ν _{max})
UV-Vis	Methanol	296 nm[1]
IR	KBr	3450 (OH), 1638 (C=O) cm ⁻¹

Experimental Protocols

The following sections detail the methodologies employed for the spectroscopic analysis of Ophiopogonanone E.

Isolation of Ophiopogonanone E

Ophiopogonanone E was isolated from the ethanol extract of the tubers of Ophiopogon japonicus. The isolation process involved column chromatography on silica gel and Sephadex LH-20, followed by preparative thin-layer chromatography (PTLC).

NMR Spectroscopy

^1H NMR and ^{13}C NMR spectra were recorded on a Bruker AMX-400 spectrometer operating at 400 MHz for ^1H and 100 MHz for ^{13}C , respectively. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard. 2D NMR experiments, including COSY, HMBC, and HSQC, were performed using standard Bruker pulse programs to establish the correlations between protons and carbons and to fully assign the structure.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HREIMS) was performed on a JEOL JMS-HX 110 mass spectrometer. For LC-MS/MS analysis, a system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source is typically used. The sample is introduced into the ESI source, and the resulting ions are analyzed in negative ion mode to observe the $[\text{M}-\text{H}]^-$ ion and its fragments.

Infrared (IR) Spectroscopy

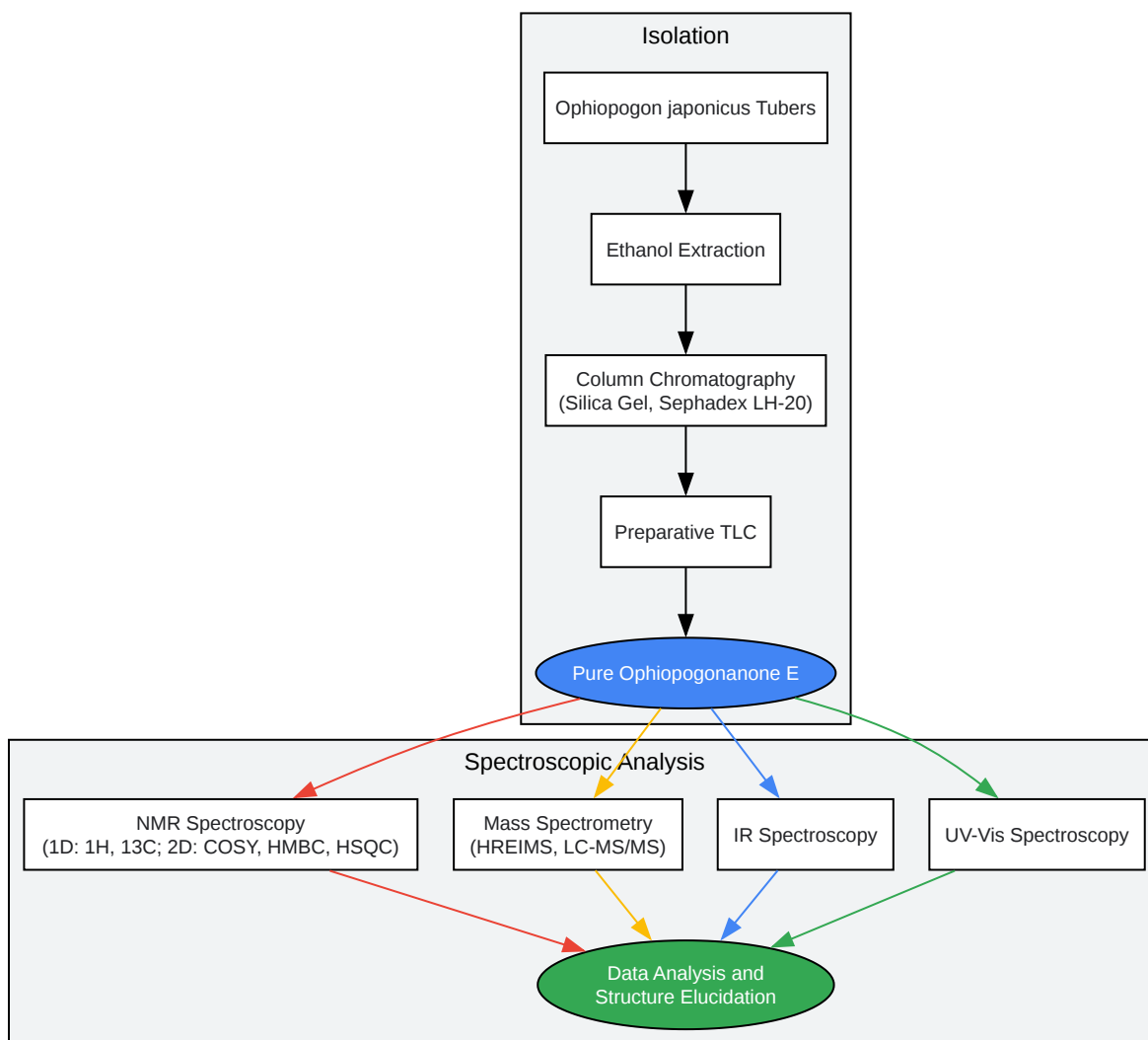
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} to identify the characteristic functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was recorded on a UV-Vis spectrophotometer. **Ophiopogonanone E** was dissolved in methanol, and the absorbance was measured over a wavelength range of 200-400 nm to determine the absorption maxima^[1].

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Ophiopogonanone E**.



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Caption: Workflow for the isolation and structural elucidation of **Ophiopogonanone E**.

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References

- 1. Five new homoisoflavonoids from the tuber of *Ophiopogon japonicus* - PubMed [pubmed.ncbi.nlm.nih.gov]
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